1-((1R,3AS,7aS)-3a,7a-dihydro-1H-inden-1-yl)ethanone
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Overview
Description
1-((1R,3AS,7aS)-3a,7a-dihydro-1H-inden-1-yl)ethanone is an organic compound belonging to the class of indanones. This compound features a bicyclic structure with a ketone functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((1R,3AS,7aS)-3a,7a-dihydro-1H-inden-1-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-indanone with ethyl acetate in the presence of a strong base like sodium hydride can yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-((1R,3AS,7aS)-3a,7a-dihydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1R,3AS,7aS)-3a,7a-dihydro-1H-inden-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((1R,3AS,7aS)-3a,7a-dihydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
1-indanone: A structurally related compound with a similar bicyclic framework but lacking the ethanone group.
2-indanone: Another indanone derivative with the ketone group at a different position.
1-tetralone: A compound with a similar bicyclic structure but with an additional methylene bridge.
Uniqueness: 1-((1R,3AS,7aS)-3a,7a-dihydro-1H-inden-1-yl)ethanone is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-[(1R,3aS,7aS)-3a,7a-dihydro-1H-inden-1-yl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-7,9-11H,1H3/t9-,10-,11-/m0/s1 |
InChI Key |
RRQVCABYKUIXBQ-DCAQKATOSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C=C[C@H]2[C@@H]1C=CC=C2 |
Canonical SMILES |
CC(=O)C1C=CC2C1C=CC=C2 |
Origin of Product |
United States |
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